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Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN) is a critical enzyme for viral
replication, responsible for inserting the viral DNA into the host cell's genome.[1][2][3] This
process, known as integration, is a key step in the establishment of a persistent infection.[2][3]
HIV-1 integrase catalyzes two essential reactions: 3'-processing and strand transfer.[2][4][5]
Both of these reactions are dependent on the presence of two divalent metal ions, typically
magnesium (Mg2+), within the enzyme's catalytic core.[1][4] The active site of the integrase
contains a conserved triad of acidic residues, the DDE motif (Asp64, Asp116, and Glul52),
which coordinates these metal ions.[1][3][4]

GSK-364735 is a potent and selective inhibitor of HIV-1 integrase.[6][7] As a member of the
naphthyridinone class of inhibitors, GSK-364735 functions by chelating the two metal ions in
the integrase active site, effectively blocking the strand transfer step of integration.[6][8] This
guide provides a comprehensive overview of the mechanism of action, quantitative data,
experimental protocols, and resistance profile of GSK-364735.

Mechanism of Action: Two-Metal Binding Inhibition

The catalytic cycle of HIV-1 integrase involves a two-step process. First, in the cytoplasm, the
integrase performs 3'-processing, where it removes a dinucleotide from each 3' end of the viral
DNA.[1][2][4] Following transport into the nucleus, the integrase, as part of the pre-integration
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complex, mediates the strand transfer reaction. In this step, the processed 3' ends of the viral
DNA are covalently joined to the host cell's DNA.[2][4]

GSK-364735 exerts its antiviral effect by competitively binding to the integrase active site when
it is complexed with viral DNA.[7][8] The inhibitor's pharmacophore chelates the two essential
Mg2+ ions, preventing the binding and proper positioning of the host DNA for the strand
transfer reaction.[9] This leads to the accumulation of unintegrated viral DNA in the form of two-
long-terminal-repeat (2-LTR) circles.[7][10]
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Figure 1: HIV Integrase Catalytic Cycle.
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GSK-364735 Mechanism of Action
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Figure 2: GSK-364735 Two-Metal Binding Mechanism.

Quantitative Data

The potency and efficacy of GSK-364735 have been characterized through various in vitro and
cellular assays.

In Vitro Inhibition and Binding Affinity
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Parameter Value (nM) Assay

Recombinant HIV Integrase

IC50 7.8+0.8
Strand Transfer Assay[6]
Recombinant HIV Integrase
IC50 8+2
Strand Transfer Assay[7][10]
Competitive Binding Assay[7
Kd 64 P 9 7]

[10]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

- ellul viral Activi

Cell Type Virus Strain EC50 (nM)

PBMCs HIV-1Ba-L 1.2 + 0.4[7][10]

MT-4 Wild-Type 5 + 1[7][10]
RTI-Resistant Strains 2.2 t0 3.7[6]
Pl-Resistant Strains 2.0 to 3.2[6]

EC50: Half-maximal effective concentration. PBMCs: Peripheral Blood Mononuclear Cells. RTI:
Reverse Transcriptase Inhibitor. Pl: Protease Inhibitor.

Pharmacokinetics in Healthy Adults (Single and

Repeated Doses)

Parameter Value
Tmax (Time to maximum concentration) 0.75to 5.0 hours[11][12]
t1/2 (Half-life) 3to 7 hours[11][12]

Data from a Phase | study in healthy adult subjects.[11][12][13]

Experimental Protocols
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HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer reaction catalyzed
by recombinant HIV-1 integrase.

Methodology:

e Substrate Preparation: A 5'-biotinylated oligonucleotide duplex mimicking the processed viral
DNA end is used as the donor substrate. A second, unlabeled oligonucleotide duplex serves
as the target DNA.

o Reaction Mixture: Recombinant HIV-1 integrase is incubated with the donor DNA in a
reaction buffer containing a divalent cation (e.g., MgCI2 or MnClI2), a buffering agent (e.g.,
HEPES), and a reducing agent (e.g., DTT).

e Inhibitor Addition: Serial dilutions of the test compound (GSK-364735) are added to the
reaction mixture.

« Initiation of Reaction: The reaction is initiated by the addition of the target DNA.
 Incubation: The reaction is allowed to proceed at 37°C for a specified time (e.g., 60 minutes).

o Detection: The reaction products are captured on a streptavidin-coated plate and detected
using an antibody that specifically recognizes the integrated product. The signal is typically
measured using a colorimetric or chemiluminescent substrate.

o Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against
the inhibitor concentration.

Integrase Strand Transfer Assay Workflow

Rrepare|Reaction|Mix Add GSK-364735 Add Target DNA Incubate at 37°C Detect Strand Transfer Product Calculate IC50
(Integrase, Donor DNA, Buffer)

Click to download full resolution via product page
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Figure 3: Workflow for an In Vitro Integrase Inhibition Assay.

Cellular Antiviral Activity Assay

This assay determines the potency of an antiviral compound in a cell-based model of HIV-1
infection.

Methodology:

o Cell Seeding: Susceptible target cells (e.g., MT-4 cells or activated PBMCSs) are seeded into
a 96-well plate.

o Compound Addition: Serial dilutions of GSK-364735 are added to the cells.
 Viral Infection: A known amount of HIV-1 virus stock is added to the wells.

e Incubation: The plates are incubated at 37°C in a COZ2 incubator for a period that allows for
viral replication (typically 3-7 days).

o Measurement of Viral Replication: The extent of viral replication is quantified. Common
methods include:

o MTT Assay: Measures cell viability, where a decrease in viability in untreated, infected
cells indicates viral cytopathic effect.

o p24 Antigen ELISA: Quantifies the amount of the viral p24 capsid protein in the culture
supernatant.

o Luciferase Reporter Assay: Uses a recombinant virus that expresses a luciferase reporter
gene upon successful infection and integration.

o Data Analysis: The EC50 value is determined by plotting the percentage of inhibition of viral
replication against the drug concentration. A cytotoxicity assay is also performed in parallel to
determine the concentration of the compound that is toxic to the cells (CC50), allowing for
the calculation of the selectivity index (CC50/EC50).
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Cellular Antiviral Assay Workflow
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Figure 4: Workflow for a Cell-Based Antiviral Activity Assay.

Resistance Profile

As with other integrase inhibitors that target the enzyme's active site, resistance to GSK-
364735 can emerge through mutations in the integrase gene.[7] In vitro resistance selection
studies have shown that mutations arise in the active site of the integrase.[7] Some cross-
resistance has been observed with other integrase inhibitors.[7][10] However, GSK-364735
retains full potency against HIV strains that are resistant to reverse transcriptase and protease
inhibitors.[6]

Conclusion

GSK-364735 is a potent inhibitor of HIV-1 integrase that acts through a two-metal binding
mechanism to block the strand transfer step of viral DNA integration. It exhibits nanomolar
potency in both biochemical and cellular assays and is active against HIV-1 strains resistant to
other classes of antiretroviral drugs. The development of resistance to GSK-364735 is
associated with mutations in the integrase active site. This comprehensive technical overview
provides valuable information for researchers and drug development professionals working on
novel HIV-1 therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b8451372?utm_src=pdf-body-img
https://www.benchchem.com/product/b8451372?utm_src=pdf-body
https://www.benchchem.com/product/b8451372?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/18160521/
https://pubmed.ncbi.nlm.nih.gov/18160521/
https://pubmed.ncbi.nlm.nih.gov/18160521/
https://www.researchgate.net/publication/5687995_The_Naphthyridinone_GSK364735_Is_a_Novel_Potent_Human_Immunodeficiency_Virus_Type_1_Integrase_Inhibitor_and_Antiretroviral
https://www.benchchem.com/product/b8451372?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2258521/
https://www.benchchem.com/product/b8451372?utm_src=pdf-body
https://www.benchchem.com/product/b8451372?utm_src=pdf-body
https://www.benchchem.com/product/b8451372?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8451372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. HIV-1 Integrase-DNA Recognition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

2. Integrase and integration: biochemical activities of HIV-1 integrase - PMC
[pmc.ncbi.nlm.nih.gov]

e 3. pnas.org [pnas.org]
e 4. pubs.acs.org [pubs.acs.org]
e 5. journals.asm.org [journals.asm.org]

e 6. The Naphthyridinone GSK364735 Is a Novel, Potent Human Immunodeficiency Virus Type
1 Integrase Inhibitor and Antiretroviral - PMC [pmc.ncbi.nlm.nih.gov]

e 7. The naphthyridinone GSK364735 is a novel, potent human immunodeficiency virus type 1
integrase inhibitor and antiretroviral - PubMed [pubmed.ncbi.nim.nih.gov]

o 8. researchgate.net [researchgate.net]

» 9. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral
resistance - PMC [pmc.ncbi.nim.nih.gov]

e 10. researchgate.net [researchgate.net]

e 11. Safety and Pharmacokinetics of GSK364735, a Human Immunodeficiency Virus Type 1
Integrase Inhibitor, following Single and Repeated Administration in Healthy Adult Subjects -
PMC [pmc.ncbi.nlm.nih.gov]

e 12. journals.asm.org [journals.asm.org]

o 13. Safety and pharmacokinetics of GSK364735, a human immunodeficiency virus type 1
integrase inhibitor, following single and repeated administration in healthy adult subjects -
PubMed [pubmed.nchbi.nlm.nih.gov]

 To cite this document: BenchChem. [GSK-364735: A Two-Metal Binding Integrase Inhibitor
for HIV-1]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8451372#gsk-364735-as-a-two-metal-binding-
integrase-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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